![molecular formula C19H14ClNO B291242 N-(2-chlorophenyl)biphenyl-4-carboxamide](/img/structure/B291242.png)
N-(2-chlorophenyl)biphenyl-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)biphenyl-4-carboxamide, also known as CP47, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. CP47 is a cannabinoid receptor agonist that binds to CB1 and CB2 receptors in the body, which are responsible for regulating various physiological processes. In
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)biphenyl-4-carboxamide has been extensively studied for its potential applications in drug development and research. It has been used as a tool compound to study the cannabinoid receptor system and its role in various physiological processes such as pain, inflammation, and appetite regulation. N-(2-chlorophenyl)biphenyl-4-carboxamide has also been used in the development of novel drugs for the treatment of various diseases such as cancer, multiple sclerosis, and epilepsy.
Wirkmechanismus
N-(2-chlorophenyl)biphenyl-4-carboxamide binds to CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. When N-(2-chlorophenyl)biphenyl-4-carboxamide binds to these receptors, it activates various signaling pathways that regulate physiological processes such as pain, inflammation, and appetite regulation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)biphenyl-4-carboxamide has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation in animal models, as well as increase appetite and food intake. N-(2-chlorophenyl)biphenyl-4-carboxamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)biphenyl-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective cannabinoid receptor agonist, which allows for precise and controlled activation of the endocannabinoid system. N-(2-chlorophenyl)biphenyl-4-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-chlorophenyl)biphenyl-4-carboxamide has several limitations as well. It is a synthetic compound and may not accurately mimic the effects of endogenous cannabinoids in the body. N-(2-chlorophenyl)biphenyl-4-carboxamide also has potential side effects and may not be suitable for use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)biphenyl-4-carboxamide. One area of focus is the development of novel drugs that target the endocannabinoid system for the treatment of various diseases. Another area of focus is the study of the long-term effects of N-(2-chlorophenyl)biphenyl-4-carboxamide on the body, particularly in relation to its potential neuroprotective effects. Additionally, further research is needed to better understand the mechanism of action of N-(2-chlorophenyl)biphenyl-4-carboxamide and its potential applications in drug development and research.
Conclusion
In conclusion, N-(2-chlorophenyl)biphenyl-4-carboxamide is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. N-(2-chlorophenyl)biphenyl-4-carboxamide is a cannabinoid receptor agonist that binds to CB1 and CB2 receptors in the body, which are responsible for regulating various physiological processes. N-(2-chlorophenyl)biphenyl-4-carboxamide has several advantages for use in lab experiments, but also has several limitations. There are several future directions for research on N-(2-chlorophenyl)biphenyl-4-carboxamide, particularly in the development of novel drugs for the treatment of various diseases and the study of its potential neuroprotective effects.
Synthesemethoden
N-(2-chlorophenyl)biphenyl-4-carboxamide can be synthesized through a multistep reaction process that involves the condensation of 2-chlorobenzoyl chloride with biphenyl-4-ol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.
Eigenschaften
Molekularformel |
C19H14ClNO |
---|---|
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14ClNO/c20-17-8-4-5-9-18(17)21-19(22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
InChI-Schlüssel |
MVVLSQUHKHICOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.